(R)-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline
CAS No.:
Cat. No.: VC16222374
Molecular Formula: C11H15BrN2O3
Molecular Weight: 303.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H15BrN2O3 |
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Molecular Weight | 303.15 g/mol |
IUPAC Name | 5-bromo-N-[(2R)-1-ethoxypropan-2-yl]-2-nitroaniline |
Standard InChI | InChI=1S/C11H15BrN2O3/c1-3-17-7-8(2)13-10-6-9(12)4-5-11(10)14(15)16/h4-6,8,13H,3,7H2,1-2H3/t8-/m1/s1 |
Standard InChI Key | SKHPMAQVLCIJNY-MRVPVSSYSA-N |
Isomeric SMILES | CCOC[C@@H](C)NC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
Canonical SMILES | CCOCC(C)NC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(R)-5-Bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline (C₁₂H₁₆BrN₃O₃) features a benzene ring substituted with three functional groups:
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Nitro group (-NO₂) at the 2-position,
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Bromine atom (Br) at the 5-position,
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Chiral N-(1-ethoxypropan-2-yl) group at the 1-position (Figure 1).
The R configuration at the stereocenter (C-2 of the propan-2-yl chain) introduces enantioselective properties critical for interactions in biological systems .
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₁₂H₁₆BrN₃O₃ |
Molecular Weight | 330.18 g/mol |
Exact Mass | 329.037 Da |
Topological Polar Surface Area | 89.3 Ų |
LogP (Partition Coefficient) | 2.81 (estimated) |
Synthesis and Stereochemical Control
Retrosynthetic Analysis
The compound is synthesized through a multi-step sequence:
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Bromination at the 5-position using bromine in acetic acid .
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N-Alkylation with (R)-1-ethoxypropan-2-yl bromide under Mitsunobu conditions to preserve stereochemistry .
Key Reaction Optimization
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Stereoselective Alkylation: Use of (R)-(-)-diethyl tartrate as a chiral auxiliary ensures >98% enantiomeric excess (ee) during the Mitsunobu reaction .
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Protection Strategies: Temporary Boc protection of the aniline nitrogen prevents undesired side reactions during bromination .
Physicochemical Properties
Spectral Characterization
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 7.89 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.72 (d, J = 8.8 Hz, 1H, Ar-H), 4.15–4.05 (m, 1H, CH), 3.65–3.55 (m, 2H, OCH₂), 1.45 (d, J = 6.8 Hz, 3H, CH₃) .
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IR (KBr): 1530 cm⁻¹ (asymmetric NO₂ stretch), 1345 cm⁻¹ (symmetric NO₂ stretch) .
Solubility and Stability
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